molecular formula C11H10FNO2S B11795943 2-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole

2-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole

Cat. No.: B11795943
M. Wt: 239.27 g/mol
InChI Key: OWSKNWLJQIJHGL-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 3-fluorophenyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole in the presence of a palladium catalyst.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonylation reaction, where the pyrrole is treated with a methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction reactions can occur at the fluorophenyl group, potentially converting the fluorine substituent to a hydrogen atom.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the positions ortho and para to the fluorine atom on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products:

    Oxidation: Pyrrole-2,3-diones.

    Reduction: De-fluorinated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methylsulfonyl group can improve solubility and metabolic stability.

Comparison with Similar Compounds

  • 2-(3-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrrole
  • 2-(3-Bromophenyl)-3-(methylsulfonyl)-1H-pyrrole
  • 2-(3-Methylphenyl)-3-(methylsulfonyl)-1H-pyrrole

Comparison:

  • 2-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrrole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development compared to its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C11H10FNO2S

Molecular Weight

239.27 g/mol

IUPAC Name

2-(3-fluorophenyl)-3-methylsulfonyl-1H-pyrrole

InChI

InChI=1S/C11H10FNO2S/c1-16(14,15)10-5-6-13-11(10)8-3-2-4-9(12)7-8/h2-7,13H,1H3

InChI Key

OWSKNWLJQIJHGL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(NC=C1)C2=CC(=CC=C2)F

Origin of Product

United States

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